molecular formula C17H22N2O B7627010 3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one

3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one

Cat. No.: B7627010
M. Wt: 270.37 g/mol
InChI Key: YQXVPVHPGOWIKP-UHFFFAOYSA-N
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Description

3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a 4,4-dimethylcyclohexylmethyl substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one typically involves the following steps:

    Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Substitution: The quinazolinone core is further modified by introducing the 4,4-dimethylcyclohexylmethyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,4-Dimethylcyclohexyl)methyl]quinazolin-4-one stands out due to its unique 4,4-dimethylcyclohexylmethyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its stability, bioavailability, and interaction with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-[(4,4-dimethylcyclohexyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-17(2)9-7-13(8-10-17)11-19-12-18-15-6-4-3-5-14(15)16(19)20/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXVPVHPGOWIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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